N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2-dimethylpropanamide
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Overview
Description
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2-dimethylpropanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperazine ring, a phenyl group, and two dimethylpropanoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2-dimethylpropanamide typically involves multiple steps. One common method includes the reaction of 4-(2,2-dimethylpropanoyl)-1-piperazine with 4-bromoacetophenone under basic conditions to form the intermediate product. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in the modulation of neurotransmitter systems.
Comparison with Similar Compounds
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2-dimethylpropanamide can be compared with similar compounds such as:
- N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide
- N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-fluorobenzamide
- N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C20H31N3O2 |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C20H31N3O2/c1-19(2,3)17(24)21-15-7-9-16(10-8-15)22-11-13-23(14-12-22)18(25)20(4,5)6/h7-10H,11-14H2,1-6H3,(H,21,24) |
InChI Key |
GAWSRBNYQWZKHC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
Origin of Product |
United States |
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